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Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1,5-hexadiene

For researchers, scientists, and professionals in drug development and chemical synthesis, a
thorough understanding of the thermodynamic properties of reagents and intermediates is
paramount. This technical guide provides a comprehensive overview of the core
thermodynamic and physical properties of 2-Methyl-1,5-hexadiene (CAS No: 4049-81-4), a
non-conjugated diene. The document details its physicochemical characteristics, presents
thermodynamic data in a structured format, outlines the experimental protocols for their
determination, and illustrates relevant chemical pathways.

Physicochemical and Molecular Properties

2-Methyl-1,5-hexadiene, also known as 2-methyldiallyl, is a volatile and flammable organic
compound.[1][2] Its molecular and physical properties are fundamental to its handling,
reactivity, and thermodynamic behavior.

Table 1: General and Molecular Properties of 2-Methyl-1,5-hexadiene
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Property Value Source
Molecular Formula C7H12 [L][3][4][5]
Molecular Weight 96.17 g/mol [11[2][41[5]
CAS Number 4049-81-4 [11[31[41[5]
IUPAC Name 2-methylhexa-1,5-diene [31[4]

SLQMKNPIYMOEGB-
InChl Key [3][41[5]
UHFFFAOYSA-N

Colorless to Almost colorless
Appearance o [1]
clear liquid

Table 2: Physical Properties of 2-Methyl-1,5-hexadiene

Property Value Conditions Source
Boiling Point 92 °C (365.15 K) at 1 atm [2]
361.25+0.5K at 1 atm [6]

Melting Point 144.27 + 0.3 K at 1 atm [6]
Density 0.712 g/mL at 25 °C [2]
Refractive Index 1.417 at 20 °C [2]
Vapor Density >1 (vs air) [1][2]

Flash Point -12 °C closed cup [2]

Thermodynamic Data

The thermodynamic properties of 2-Methyl-1,5-hexadiene are crucial for predicting its
behavior in chemical reactions, including reaction equilibria and energy balances. The data
presented below includes both experimentally derived and computationally estimated values.
Estimated values, primarily from the Joback and Crippen methods, provide useful
approximations where experimental data is unavailable.[7]
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Table 3: Thermodynamic Properties of 2-Methyl-1,5-hexadiene

Property Value Unit Method Source
Standard
Enthalpy of Joback Method
) 53.26 kJ/mol [7]
Formation (Gas, (Calculated)
AfH°gas)
Standard Gibbs
Joback Method
Free Energy of 175.19 kJ/mol [7]
] (Calculated)
Formation (AfG°®)
Enthalpy of
o Joback Method
Vaporization 29.92 kJ/mol [7]
(Calculated)
(AvapH®)
Enthalpy of Joback Method
) 10.02 kJ/mol [7]
Fusion (AfusH®) (Calculated)
Critical Joback Method
526.72 K [7]
Temperature (Tc) (Calculated)
Critical Pressure Joback Method
3082.99 kPa [7]
(Pc) (Calculated)
Critical Volume Joback Method
0.391 m3/kmol [7]

(Vo)

(Calculated)

Table 4: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
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Ideal Gas Heat

Temperature (K) . Method Source
Capacity (J/mol-K)

Joback Method

352.80 167.02 [7]
(Calculated)
Joback Method

381.79 177.89 [7]
(Calculated)
Joback Method

410.77 188.29 [7]
(Calculated)
Joback Method

439.76 198.24 [7]
(Calculated)
Joback Method

468.74 207.75 [7]
(Calculated)
Joback Method

497.73 216.83 [7]
(Calculated)
Joback Method

526.72 225.51 [7]

(Calculated)

Experimental Protocols for Thermodynamic
Property Determination

The accurate determination of thermodynamic data relies on precise experimental

methodologies. Below are detailed protocols for key techniques used to measure properties of

volatile organic compounds like 2-Methyl-1,5-hexadiene.

Enthalpy of Combustion and Formation via Bomb

Calorimetry

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of

combustion using a bomb calorimeter.

Methodology:
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Sample Preparation: A precise mass of 2-Methyl-1,5-hexadiene is placed in a crucible
within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact
with the sample.

Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure
complete combustion.

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated
container (calorimeter). The system is equipped with a high-precision thermometer and a
stirrer.

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial
temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the fuse wire. The
combustion reaction releases heat, which is absorbed by the bomb and the surrounding
water, causing the temperature to rise.

Temperature Monitoring: The temperature is recorded at regular intervals until it reaches a
maximum and then begins to cool.

Data Analysis: The total heat released (g_total) is calculated from the corrected temperature
change (AT) and the previously determined heat capacity of the calorimeter system (C_sys).
The enthalpy of combustion (AcH®) is then calculated per mole of the substance.

Enthalpy of Formation Calculation: The standard enthalpy of formation (AfH°) is calculated
from the experimental AcH° using Hess's Law, along with the known standard enthalpies of
formation of the combustion products (COz and Hz0).
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Workflow for Bomb Calorimetry
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A generalized workflow for determining enthalpy of formation.
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Vapor Pressure by the Gas Saturation Method

This method is suitable for determining the low vapor pressures of volatile compounds at
ambient temperatures.[8][9]

Methodology:

Apparatus Setup: A temperature-controlled saturator containing the liquid sample (2-Methyl-
1,5-hexadiene) is prepared. An inert carrier gas (e.g., nitrogen or argon) supply with a
precise flow controller is connected to the saturator's inlet. The outlet is connected to a
trapping system (e.g., a cold trap or a sorbent tube).

Saturation: A stream of the carrier gas is passed through the liquid at a slow, constant flow
rate, allowing the gas to become fully saturated with the compound's vapor. The temperature
of the saturator is maintained at the desired value with high precision.

Collection: The vapor-saturated gas stream is passed through the trap for a measured
period. The amount of condensed or adsorbed compound is collected.

Quantification: The mass of the collected compound is determined gravimetrically or by a
suitable analytical technique like gas chromatography (GC).

Calculation: The vapor pressure (P) is calculated using the ideal gas law, based on the
amount of substance vaporized (n), the total volume of the carrier gas passed (V), the
temperature (T), and the universal gas constant (R). The partial pressure of the substance is
equal to its vapor pressure at that temperature.

Heat Capacity by Differential Scanning Calorimetry
(DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat
required to increase the temperature of a sample and a reference.[10][11]

Methodology:

o Sample Preparation: A small, accurately weighed amount of 2-Methyl-1,5-hexadiene is
hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
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 Calibration: The instrument is calibrated for temperature and heat flow using standard
materials with known melting points and enthalpies of fusion (e.g., indium).

o Baseline Measurement: A baseline measurement is performed with two empty pans to
account for any asymmetry in the system.

e Sapphire Measurement: A run is performed with a sapphire standard of known mass and
heat capacity to determine the instrument's response.

o Sample Measurement: The sample pan and the empty reference pan are placed in the DSC
cell. The system is subjected to a precise linear temperature ramp over the desired range.
The differential heat flow to the sample and reference is measured as a function of
temperature.

» Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the
heat flow signal of the sample to that of the sapphire standard at the same temperature,
accounting for the masses of the sample and standard.

Chemical Reactivity and Relevant Pathways

As a non-conjugated diene, 2-Methyl-1,5-hexadiene can undergo reactions typical of isolated
alkenes.[12][13] Of particular industrial and synthetic relevance is its use in polymerization
reactions.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are effective for the polymerization of a-olefins and some dienes.[14]
The polymerization of 2-Methyl-1,5-hexadiene can proceed via a coordination-insertion
mechanism, potentially leading to polymers with interesting microstructures due to the
presence of two distinct double bonds. The general mechanism involves the coordination of a
double bond to the active titanium center, followed by insertion into the metal-alkyl bond.
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Ziegler-Natta Polymerization Mechanism
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Simplified catalytic cycle for Ziegler-Natta polymerization.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization that is particularly useful for non-conjugated dienes.
[15] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst),
involves the metathesis of the terminal double bonds, leading to the formation of a polymer and
the release of a volatile small molecule like ethylene, which drives the reaction to completion.
[16]
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Acyclic Diene Metathesis (ADMET) Polymerization
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Logical flow of an ADMET polymerization process.

Conclusion

This guide has provided a detailed summary of the key thermodynamic and physical properties
of 2-Methyl-1,5-hexadiene. The tabulated data, combining both experimental and calculated
values, offers a solid foundation for its application in research and development. Furthermore,
the outlined experimental protocols and illustrations of relevant chemical pathways provide the
necessary context for scientists and engineers to understand and predict the behavior of this
compound in various chemical processes. A thorough grasp of these principles is essential for
the effective design, optimization, and safety of chemical reactions involving 2-Methyl-1,5-
hexadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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